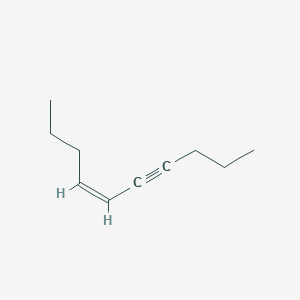

(4Z)-4-Decen-6-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13343-76-5 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(Z)-dec-4-en-6-yne |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7- |

InChI Key |

HAMAIVSPUXRZEN-CLFYSBASSA-N |

SMILES |

CCCC=CC#CCCC |

Isomeric SMILES |

CCC/C=C\C#CCCC |

Canonical SMILES |

CCCC=CC#CCCC |

Synonyms |

(Z)-4-Decen-6-yne |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Enynes

Addition Reactions

The conjugated π-system of enynes is susceptible to attack by both electrophiles and nucleophiles. The specific site of attack—the double or triple bond—and the resulting stereochemistry are influenced by the substrate's structure, the nature of the reagents, and the reaction conditions, including the choice of catalyst.

The carbon-carbon triple bond of an enyne, with its high electron density, is a target for electrophiles. scispace.com While alkynes are generally less reactive towards electrophiles than alkenes due to the formation of a less stable vinylic carbocation intermediate, these reactions proceed under appropriate conditions. scispace.comacs.org In the case of an unsymmetrical enyne, the addition of electrophilic reagents like hydrogen halides (HX) typically follows Markovnikov's rule, where the electrophile (e.g., H+) adds to the less substituted carbon of the triple bond. scispace.comrsc.org For instance, the reaction with one equivalent of HBr would place the hydrogen on one acetylenic carbon and the bromine on the other, forming a vinyl halide. semanticscholar.org The use of excess HX can lead to a second addition, resulting in a geminal dihalide. semanticscholar.org Similarly, halogens such as Br₂ and Cl₂ add across the triple bond, often with trans stereochemistry in the resulting dihaloalkene. rsc.orgresearchgate.net

The mechanism involves the attack of the alkyne's π-electrons on the electrophile, which can form a transient, unstable vinyl cation. acs.org This intermediate is then attacked by the nucleophilic part of the reagent to yield the final addition product. scispace.com

While electrophilic additions target the electron-rich triple bond, nucleophilic additions can occur on enyne systems, particularly when the double bond is activated by electron-withdrawing groups. rsc.org In such conjugated systems, the double bond can act as a Michael acceptor. chim.it The regioselectivity of nucleophilic attack—whether it occurs at the double or triple bond—can be controlled by kinetic and thermodynamic factors. ananikovlab.rumdpi.com

For example, studies on (E)-1,5-diarylpent-2-en-4-yn-1-ones, which are conjugated enyne ketones, have shown that the site of nucleophilic addition by amines depends on the reaction conditions and the amine's structure. ananikovlab.ru The addition of secondary heterocyclic amines like morpholine (B109124) and piperidine (B6355638) occurs at the triple bond. ananikovlab.ru However, in other cases, especially with different substituents, nucleophilic addition to the double bond is observed. ananikovlab.rumdpi.com This process involves the attack of the nucleophile on one of the carbons of the double bond, leading to a carbanionic intermediate which is subsequently protonated. rsc.org

A significant transformation of 1,3-enynes is their hydroalkylation to form allenes, which are versatile synthetic intermediates. acs.org This reaction involves the addition of a C-H bond across the enyne system. A particularly effective method utilizes cooperative catalysis involving a palladium(0) complex, a Lewis acid, and an amine base. acs.orgrsc.orgresearchgate.netpku.edu.cn

This catalytic system enables the addition of ketones to various 1,3-enynes at room temperature, producing β-allenyl ketones in high yields. acs.orgrsc.org The reaction is atom-economical and tolerates a wide range of functional groups on both the enyne and the ketone. acs.orgmdpi.com

| Catalyst System | Substrates | Product | Key Features |

| Pd(0)Senphos / B(C₆F₅)₃ / NR₃ | 1,3-Enynes, Aryl & Aliphatic Ketones | β-Allenyl Ketones | High yields at room temperature; broad substrate scope; atom-economical. acs.orgrsc.org |

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves a rate-determining outer-sphere proton transfer. rsc.orgresearchgate.net This process represents a rare example of a metal-catalyzed addition of a ketone's α-C–H bond to an unsaturated hydrocarbon at room temperature. acs.org

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-efficient method for synthesizing nitrogen-containing compounds. mdpi.com For enynes, this reaction can be catalyzed by various transition metals, leading to products such as enamines, imines, and cyclic amines. mdpi.comwikipedia.orgd-nb.infocsic.es

Different catalytic systems exhibit distinct selectivities and efficiencies:

Titanium Catalysts : Complexes such as TiCl₄/t-BuNH₂ and Cp₂TiMe₂ are effective for hydroamination reactions. wikipedia.org Cp₂TiMe₂ catalyzes the intramolecular hydroamination of aminoalkynes to form five- and six-membered cyclic imines. wikipedia.org Titanium-catalyzed enyne hydroamination can yield α,β-unsaturated imines. mdpi.com

Palladium Catalysts : The [(η³-C₃H₅)PdCl]₂-dppf-AcOH system catalyzes the hydroamination of conjugated enynes to produce (E)-alkenic 1,4-diamines with high stereoselectivity. wikipedia.org

Zirconium Catalysts : Zirconium bisamide complexes have been reported to catalyze the intermolecular hydroamination of internal alkynes, yielding either enamines or imines depending on the alkyne's substituents. d-nb.info

Lanthanide Catalysts : Lanthanide-based catalysts, including half-lanthanocene complexes, are active for both intramolecular and intermolecular hydroamination of alkynes and enynes. d-nb.info

| Catalyst Type | Substrate Type | Typical Product(s) | Reference |

| Titanium (Cp₂TiMe₂) | Aminoalkynes (intramolecular) | Cyclic Imines | wikipedia.org |

| Palladium ([(η³-C₃H₅)PdCl]₂) | Conjugated Enynes | Alkenic 1,4-Diamines | wikipedia.org |

| Zirconium (bisamide) | Internal Alkynes | Enamines or Imines | d-nb.info |

| Lanthanides | Aminoalkenes/Aminoalkynes | Cyclic Amines | d-nb.info |

Chalcogenation involves the addition of elements from Group 16 of the periodic table, primarily sulfur (S) and selenium (Se), across the unsaturated bonds of enynes. chemrxiv.org These reactions can proceed via the addition of either a chalcogen-hydrogen (Z-H) bond or a chalcogen-chalcogen (Z-Z) bond.

Z-H Bond Additions (Hydrothiolation and Hydroselenation): The addition of thiols (R-SH) and selenols (R-SeH) to enynes is a powerful method for creating vinyl sulfides and selenides. usu.edu The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) and the chemoselectivity (alkene vs. alkyne) can be controlled by the choice of catalyst. usu.edu

Rhodium Catalysts : Rhodium N-heterocyclic carbene (NHC) complexes are highly active catalysts for alkyne hydrothiolation. pku.edu.cnmdpi.com The use of pyridine (B92270) as a ligand can switch the regioselectivity from linear to branched (Markovnikov) vinyl sulfides. scispace.compku.edu.cn In the case of enynes like 1-ethynyl-1-cyclohexene, these catalysts show complete chemoselectivity, with the addition of the thiol occurring exclusively at the triple bond. scispace.com

Palladium Catalysts : Palladium-based systems, such as those using the Senphos ligand, have been developed for the hydrothiolation of 1,3-enynes. wikipedia.org Palladium salts have also been used to achieve selective addition of thiols and selenols to the triple bonds of enynes, yielding 2-chalcogen-substituted 1,3-dienes. usu.edu

Z-Z Bond Additions: The addition of dichalcogenides (R-ZZ-R, where Z = S, Se) across π-systems is another important transformation.

Palladium and Platinum Catalysts : The hydroselenation of alkynes catalyzed by Pd(PPh₃)₄ can lead to products from both Se-H and Se-Se bond addition. In contrast, Pt(PPh₃)₄ selectively catalyzes only the Se-H bond addition. rsc.org

Copper Catalysts : Copper(II) chloride has been used to catalyze the intramolecular chalcogenamination of (E)-2-en-4-ynyl azides with disulfides and diselenides. rsc.org The proposed mechanism involves the polarization of the Z-Z bond by the copper catalyst, followed by electrophilic addition to the alkyne and subsequent intramolecular attack by the azide. rsc.org

Hydroamination of Enynes

Cyclization and Cycloisomerization Reactions

The dual functionality of enynes makes them ideal substrates for intramolecular cyclization and cycloisomerization reactions, which are powerful, atom-economical methods for constructing complex cyclic and polycyclic structures. nih.gov These transformations are typically mediated by transition metal catalysts.

Gold-Catalyzed Reactions : Homogeneous gold catalysts are particularly effective in promoting the cycloisomerization of 1,n-enynes. mdpi.com Depending on the substrate and reaction conditions, various products can be formed. Common pathways include skeletal rearrangements that generate cyclic dienes. mdpi.com For example, 1,6-enynes can rearrange via cyclopropylcarbenes to form diene products. mdpi.com

Rhodium-Catalyzed Reactions : Rhodium catalysts can convert acyclic enynes into their cyclic diene isomers with high endoselectivity. The mechanism is proposed to proceed through a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening of a rhodacyclobutane intermediate.

Titanocene-Catalyzed Reactions : Titanocene dicarbonyl has been shown to catalyze the cycloisomerization of trans-substituted enynes into 1,4-dienes. usu.edu

Cobalt-Catalyzed Reactions : The merger of cobalt catalysis with photocatalysis enables the reductive cyclization of 1,6-enynes to form five-membered heterocyclic and carbocyclic compounds under mild conditions.

Radical-Initiated Cyclizations : Radical addition to the double or triple bond of an enyne can initiate a cascade cyclization. For instance, a sulfonyl radical can add to the C=C double bond of a 1,6-enyne, followed by a 5-exo cyclization onto the alkyne to form a five-membered ring.

These reactions showcase the synthetic versatility of enynes, allowing for the construction of a wide range of molecular architectures from a single type of precursor. nih.gov

Metal-Catalyzed Enyne Cycloisomerization

Metal-catalyzed cycloisomerization of enynes is a powerful atom-economical method for the construction of cyclic and bicyclic structures. eurekaselect.com This process involves the intramolecular rearrangement of an enyne substrate, facilitated by a metal catalyst, to form a new cyclic product without the loss of any atoms. The mechanism of these reactions can vary depending on the metal catalyst employed. eurekaselect.com

Commonly, the reaction is initiated by the coordination of the metal to the alkyne moiety, which activates it towards nucleophilic attack by the tethered alkene. acs.org For many transition metals, this can proceed through an oxidative cyclometalation pathway. acs.org However, for metals like gold(I), which are less prone to oxidative addition, the mechanism is thought to involve the formation of a cyclopropyl (B3062369) metal carbene intermediate. acs.orgnih.gov

The regioselectivity of the cyclization (i.e., whether a five- or six-membered ring is formed) can be influenced by several factors, including the length of the tether connecting the ene and yne moieties, the substitution pattern of the substrate, and the nature of the metal catalyst and its ligands. beilstein-journals.org For instance, in the cycloisomerization of 1,6-enynes, the formation of five-membered rings is generally favored.

DFT (Density Functional Theory) studies have provided significant insights into the energetics and mechanistic pathways of these reactions, helping to explain experimental observations such as regioselectivity and stereoselectivity. rsc.orgscilit.com

Gold-Catalyzed Domino Cyclizations and Rearrangements

Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally effective promoters of enyne cyclizations due to their strong affinity for alkynes. acs.orgnih.gov Gold(I) activates the alkyne, making it susceptible to intramolecular attack by the alkene, leading to the formation of highly reactive cyclopropyl gold(I) carbene-like intermediates. nih.govacs.org These intermediates can then undergo a variety of subsequent transformations, leading to a cascade of reactions known as domino cyclizations. beilstein-journals.org

These domino processes can result in the formation of complex polycyclic structures from simple acyclic enyne precursors in a single step. mdpi.combeilstein-journals.org The specific outcome of the reaction is highly dependent on the substitution pattern of the enyne and the reaction conditions. For example, 1,5-enynes can undergo gold-catalyzed domino reactions to form bicyclo[3.1.0]hexene systems. beilstein-journals.org

Furthermore, gold-catalyzed reactions of enynes can involve skeletal rearrangements, where the carbon skeleton of the initial enyne is significantly reorganized. nih.govacs.org These rearrangements can lead to the formation of diverse diene products through single or double cleavage of carbon-carbon bonds within the cyclopropyl gold carbene intermediate. nih.gov

| Enyne Type | Catalyst System | Key Intermediate | Major Product Type(s) | Ref. |

| 1,5-Enyne | Au(I) | Cyclopropyl gold(I) carbene | Bicyclo[3.1.0]hexene | beilstein-journals.org |

| 1,6-Enyne | Au(I) | Cyclopropyl gold(I) carbene | Skeletal rearrangement products (dienes) | nih.gov |

| Oxo-1,6-enyne | Au(I) | Cyclopropyl gold(I) carbene | Oxatricyclic compounds | acs.org |

Nickel-Catalyzed Reductive Cyclizations

Nickel-catalyzed reductive cyclizations of enynes offer a distinct pathway for the formation of cyclic compounds, often with high levels of regio- and stereoselectivity. sioc-journal.cnresearchgate.net These reactions typically involve a nickel(0) catalyst and a reducing agent, and they proceed without the need for stoichiometric organometallic reagents. sioc-journal.cnresearchgate.net

One common pathway involves the oxidative addition of an aryl or alkyl halide to the nickel(0) catalyst, followed by insertion of the alkyne and then the alkene of the enyne substrate. Reductive elimination from the resulting metallacycle then furnishes the cyclized product and regenerates the nickel(0) catalyst. nih.gov

A key feature of these reactions is the ability to incorporate an additional functional group from the halide coupling partner into the final cyclic product. For instance, the reductive arylative cyclization of 1,6-enynes with aryl halides leads to the formation of aryl-substituted five-membered rings. sioc-journal.cn Similarly, alkylative cyclizations can be achieved using alkyl halides. researchgate.net Mechanistic studies, including the use of radical traps like TEMPO, have suggested that some of these transformations may proceed through a radical pathway. thieme-connect.com

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Ref. |

| Reductive Arylative Cyclization | Ni(0) | Aryl Halide | Avoids stoichiometric organometallics, good functional group tolerance | sioc-journal.cn |

| Reductive Alkylative Cyclization | Ni(0) | Alkyl Bromide | Regio- and stereoselective introduction of alkyl groups | researchgate.netthieme-connect.com |

Annulation Reactions

Annulation reactions of enynes provide a powerful strategy for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. These reactions involve the formation of a new ring fused to an existing one.

1,3-Enynes are valuable synthons for the construction of nitrogen-containing heterocycles, particularly pyridines and pyrroles, through tandem annulation reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov These reactions often proceed via an initial Michael addition of a nitrogen nucleophile to the activated 1,3-enyne system, followed by an intramolecular cyclization.

The outcome of the reaction, whether it leads to a six-membered pyridine derivative or a five-membered pyrrole (B145914) derivative, is typically governed by the mode of intramolecular cyclization. beilstein-journals.org A 6-endo-dig cyclization pathway generally results in the formation of a pyridine ring, while a 5-exo-dig cyclization leads to a pyrrole ring. beilstein-journals.org Various electrophiles or Lewis acid catalysts can be employed to promote these tandem sequences, allowing for the incorporation of diverse functional groups into the final heterocyclic product. beilstein-journals.org

Cascade cyclizations involving enynes offer efficient routes to highly substituted pyrrole derivatives. beilstein-journals.org These multi-step reactions, occurring in a single pot, can rapidly build molecular complexity.

One notable example is the copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines to produce tetrasubstituted pyrroles. beilstein-journals.org Another approach involves a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent (Togni reagent II) to synthesize fully substituted trifluoromethyl pyrroles. beilstein-journals.orgnih.gov The proposed mechanisms for these reactions often involve an initial aza-Michael addition, followed by an intramolecular cyclization and a subsequent oxidation or functionalization step. nih.gov

| Enyne Substrate | Reagents | Product | Key Reaction Type | Ref. |

| 2-Nitro-1,3-enyne | Amine, Cu(OTf)₂ | Tetrasubstituted pyrrole | Cascade cyclization | beilstein-journals.org |

| 1,3-Enyne | Aniline, Togni reagent II, Cu(OAc)₂·H₂O, Ca(OH)₂ | Fully substituted trifluoromethyl pyrrole | Three-component cascade reaction | beilstein-journals.orgnih.gov |

Tandem Annulation of 1,3-Enynes for N-Heterocycle Synthesis

Oxidation and Reduction of Enyne Moieties

The alkene and alkyne functionalities within an enyne can be selectively oxidized or reduced to introduce new functional groups or to modify the saturation level of the molecule.

The oxidation of enynes can be achieved using various reagents and catalysts. For instance, gold-catalyzed oxidation of the alkyne moiety can lead to the formation of α,β-unsaturated carbonyl compounds. sci-hub.se In some cases, this oxidation can be part of a cascade sequence, where the initially formed oxidized intermediate undergoes further reactions. rsc.org For example, a visible-light-induced, oxidant- and metal-free tandem radical cyclization-trifluoromethylation and dehydrogenative oxygenation of 1,6-enynes has been reported, using water as the oxygen source. rsc.org This process leads to the formation of CF₃-containing C₃-acylated heterocycles. rsc.org

The reduction of enynes can also be performed selectively. Catalytic hydrogenation can be used to reduce the alkyne to an alkene or both the alkyne and alkene to the corresponding alkane, depending on the catalyst and reaction conditions. For example, partial hydrogenation of the triple bond in an enyne can be achieved using specific catalysts to yield a diene. nih.gov

Mechanistic Investigations and Computational Studies

Experimental Mechanistic Elucidations

Experimental techniques are crucial for understanding the step-by-step process of chemical reactions, identifying transient intermediates, and determining the factors that control reaction outcomes. For enyne compounds, a variety of sophisticated methods are employed to probe these mechanisms.

In Situ NMR Spectroscopy and Labeling Studies

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time observation of a chemical reaction as it happens inside an NMR tube. This can reveal the formation and decay of reactive intermediates that might otherwise be too short-lived to detect. For instance, in organocatalytic routes to conjugated enynes, in situ NMR has been combined with labeling studies to unravel complex reaction networks. uni-regensburg.deuni-regensburg.de Isotopic labeling, where an atom is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), is a powerful complementary tool. nih.govslideshare.net By tracking the position of the label in the products, chemists can deduce which bonds are broken and formed, and how atoms are rearranged during the reaction. For example, deuterium labeling experiments have been instrumental in understanding rhodium-catalyzed reductive cyclizations of 1,6-enynes, suggesting that oxidative cyclization to form a metallacycle intermediate occurs before hydrogen activation. lookchem.com While these techniques are powerful, their specific application to probe the reactivity of (4Z)-4-Decen-6-yne has not been reported.

Isotope Effects in Catalytic Transformations

Kinetic Isotope Effects (KIEs) are determined by comparing the reaction rates of a normal reactant with one that has been isotopically labeled at a specific position. acs.org A significant difference in these rates (a primary KIE) indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction. acs.org Secondary KIEs, which are smaller, can provide information about changes in the chemical environment around the labeled atom. nih.gov In the study of enyne-allene cyclizations, KIEs have been used to distinguish between concerted and stepwise diradical mechanisms. acs.orgresearchgate.net For instance, an inverse KIE (where the heavier isotope reacts faster) was observed in a gold(I)-catalyzed C-H insertion of 1,5-enynes, ruling out a simple hydride transfer to a carbocation-like intermediate. nih.gov There are no published KIE studies specifically involving this compound.

Crossover Experiments to Determine Intermediates

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving multiple molecules). In a typical crossover experiment, a mixture of two similar but distinguishable reactants is subjected to the reaction conditions. If the products are formed from fragments of different starting molecules (crossover products), the mechanism is intermolecular. The absence of such products suggests an intramolecular pathway. This method has been widely applied in enyne metathesis to understand the reactivity of intermediates and the mechanism of stereochemical equilibration. datapdf.com For example, crossover experiments with metal-catalyzed rearrangements of 3-alkynyl flavone (B191248) ethers demonstrated an intramolecular pathway by showing no mixing of fragments between two different substrates. nih.gov No crossover experiments specifically designed for reactions of this compound have been documented.

Theoretical and Computational Chemistry

Computational chemistry provides powerful tools to complement experimental studies, offering insights into reaction pathways, transition state structures, and the energetics of a reaction that are often inaccessible through experiments alone.

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire energy profile of a reaction pathway. researchgate.netnih.govpku.edu.cnnih.govacs.org This allows chemists to predict the most likely mechanism and understand the origins of selectivity. For example, DFT calculations on the cyclization of 1-en-6-ynes catalyzed by PtCl₂ identified a cyclopropyl (B3062369) platinacarbene complex as a key intermediate. nih.gov In another study on gold-catalyzed haloalkynylation of aryl alkynes, DFT calculations revealed two competing pathways that surprisingly lead to the same enyne product, a finding that was later confirmed by ¹³C-labeling experiments. nih.gov While DFT is a powerful tool for such investigations, there are no specific DFT studies published for the reaction pathways of this compound.

Quantum Chemical Modeling of Metal-Ligand Interactionsnih.gov

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of metal-ligand interactions in reactions involving unsaturated systems like enynes. researchgate.netcuni.cz For a compound such as this compound, these computational methods allow for a detailed examination of how the molecule interacts with a metal catalyst at the electronic level, which is fundamental to understanding and predicting reactivity. nih.gov

The interaction between the π-systems of the alkene and alkyne moieties of this compound and the d-orbitals of a transition metal center is the cornerstone of its catalytic transformations. rsc.org Quantum chemical calculations can model the initial coordination of the enyne to the metal catalyst. This involves the formation of a π-complex, where electron density is donated from the filled π-orbitals of the enyne to empty orbitals on the metal, and back-donation occurs from filled metal d-orbitals to the empty π*-antibonding orbitals of the enyne. The specifics of this bonding, including its strength and geometry, are highly dependent on the metal, its oxidation state, and the ancillary ligands present. researchgate.netacs.org

For instance, in gold-catalyzed reactions of enynes, the gold(I) center is a soft, carbophilic Lewis acid that preferentially coordinates with the alkyne moiety. mdpi.comacs.org DFT calculations can quantify the energetics of this coordination and reveal the extent of π-backbonding, which activates the alkyne for subsequent nucleophilic attack by the tethered alkene. rsc.orgacs.org The nature of the ligands on the gold center, often phosphines, significantly modulates these interactions by altering the electron density at the metal, which in turn affects the stability and reactivity of the complex. acs.org

Similarly, in rhodium-catalyzed cycloadditions, computational models can characterize the initial oxidative cyclization step where the enyne coordinates to the rhodium(I) center to form a rhodacyclopentene intermediate. nih.govresearchgate.net The interaction model would detail the orbital interactions that facilitate the formation of new carbon-carbon bonds. The ligands on the rhodium, such as phosphines or CO, play a crucial role in stabilizing the various intermediates and transition states, and their electronic and steric properties can be systematically studied using computational methods to rationalize and predict catalytic activity and selectivity. nih.gov

Ruthenium-catalyzed enyne metathesis provides another example where quantum chemical modeling is vital. acs.orgmdpi.com The reaction proceeds via the formation of a ruthenium carbene, and calculations can elucidate the interaction between the enyne and the carbene to form a ruthenacyclobutane intermediate. diva-portal.org These models can predict the regioselectivity of the initial interaction (alkene vs. alkyne) and the subsequent bond reorganizations.

A key aspect of modeling these interactions is the use of appropriate computational methods. Hybrid DFT functionals, such as B3LYP, and meta-GGA functionals, like M06-2X, are commonly employed to provide a balance between accuracy and computational cost. rsc.org The choice of basis set is also critical for accurately describing the electronic structure of both the organic ligand and the heavy metal atom. cuni.cz Solvation effects are often included using continuum models to simulate the reaction environment more realistically. nih.gov

The table below illustrates the typical types of data generated from quantum chemical modeling of metal-ligand interactions for a generic enyne system, which would be analogous to studies involving this compound.

| Metal Catalyst System | Interaction Mode | Key Interacting Orbitals | Calculated Binding Energy (kcal/mol) | Reference Approach |

|---|---|---|---|---|

| [Au(L)]+ | η²-alkyne coordination | Alkyne(π) → Au(d), Au(d) → Alkyne(π) | -15 to -25 | DFT/B3LYP mdpi.comacs.org |

| [Rh(L)n]+ | Oxidative Cyclization | Enyne(π) → Rh(d), Rh(d) → Enyne(π) | -10 to -20 (initial complex) | DFT/M06 nih.govresearchgate.net |

| Ru(=CH2)(L)n | [2+2] Cycloaddition | Alkyne(π) → Ru(d), Ru(LUMO) → Alkyne(π*) | Variable | DFT/B3LYP acs.orgdiva-portal.org |

Analysis of Transition States and Energy Barriersnih.govrsc.org

The analysis of transition states (TS) and their associated energy barriers is a central component of computational mechanistic studies in catalysis. For reactions involving this compound, this analysis provides a quantitative understanding of reaction kinetics, regioselectivity, and stereoselectivity. chimia.chpku.edu.cn By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathways from reactants to products, with transition states representing the maximum energy points along these paths. researchgate.net

In metal-catalyzed reactions of enynes, several competing pathways are often plausible. For example, in a gold-catalyzed cycloisomerization of a 1,6-enyne, the initial cyclization can proceed via different modes (e.g., 6-endo-dig vs. 5-exo-dig), leading to different intermediates. acs.org DFT calculations can locate the transition state structures for each pathway and compute their corresponding activation free energies (ΔG‡). The pathway with the lowest energy barrier is predicted to be the kinetically favored one. rsc.org For instance, computational studies have shown that the 6-endo-dig cyclization is generally favored for 1,6-enynes, leading to a gold carbene intermediate. acs.org

The geometry of a transition state provides crucial insights into the reaction mechanism. For example, in a rhodium-catalyzed [2+2+2] cycloaddition, the geometry of the oxidative cyclization transition state determines the stereochemical outcome of the reaction. nih.gov By analyzing the bond lengths and angles in the TS structure, one can understand how substituents on the enyne and the ligands on the metal influence the stereoselectivity. Computational studies have demonstrated that steric hindrance and electronic effects in the TS control the observed chemo-, regio-, and enantioselectivities. nih.gov

The table below presents hypothetical, yet representative, data for the analysis of transition states and energy barriers for common metal-catalyzed reactions of a 1,6-enyne like this compound, based on findings for analogous systems.

| Reaction Type | Catalyst | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Structural Feature of TS | Reference Method |

|---|---|---|---|---|---|

| Cycloisomerization | [Au(IPr)]+ | 6-endo-dig Cyclization | 13 - 15 | Asynchronous C-C bond formation | DFT (M06) acs.org |

| [2+2+2] Cycloaddition | [Rh(COD)Cl]2 | Oxidative Cyclization | 22 - 24 | Distorted rhodacyclopentene geometry | DFT (B3LYP-D3) nih.gov |

| Skeletal Rearrangement | [Au(JohnPhos)]+ | 1,2-Acyloxy Migration | ~18 | Formation of a cyclopropyl gold(I) carbene | DFT (B3LYP) rsc.orgresearchgate.net |

| Enyne Metathesis | Grubbs II Catalyst | Ruthenacyclobutene formation | Variable (depends on olefin) | Distorted square pyramidal geometry | DFT (B3LYP) chimia.ch |

Applications in Complex Molecule Synthesis and Natural Product Chemistry

Strategic Building Blocks for Bioactive Molecules

Enynes are fundamental synthons for creating a diverse range of bioactive molecules. rsc.orgmdpi.com Their utility stems from the presence of both double and triple bonds, which can be selectively functionalized to introduce various structural motifs. researchgate.net The strategic placement of these unsaturated bonds allows for the construction of key intermediates that are further elaborated into complex natural products and other biologically important compounds. rsc.orgresearchgate.net For instance, enynes are precursors to conjugated 1,3-dienes, which are crucial components in many organic and polymeric materials. researchgate.net The development of methods for synthesizing enynes has expanded their application in creating valuable fluorine-containing compounds with biologically relevant structures, including a variety of heterocycles and polycycles. mdpi.com Furthermore, 1,3-enynes have been identified as desirable precursors for the synthesis of multi-substituted allenes, which are present in numerous natural products and bioactive molecules. rsc.org

The versatility of enynes is further demonstrated by their use in synthesizing halogenated pyrroles, which are found in many pharmacologically active natural products. beilstein-journals.org Carbohydrate-derived enynes, synthesized via Sonogashira coupling, also serve as important intermediates. researchgate.net The ability to construct these fundamental building blocks with high stereocontrol is critical for the synthesis of complex, biologically active target molecules. nih.govacs.org

Construction of Diverse Cyclic and Polycyclic Ring Systems

Enyne functionalities are pivotal in the assembly of a wide variety of cyclic and polycyclic ring systems, which form the core of many natural products. uwindsor.caresearchgate.net Metal-catalyzed cycloisomerization of enynes is a powerful strategy for building these complex scaffolds. rsc.orgwikipedia.org

Key reactions involving enynes for ring construction include:

Enyne Metathesis : This reaction, particularly intramolecular ring-closing enyne metathesis (RCEYM), is highly effective for synthesizing carbo- and heterocyclic compounds containing a 1,3-diene moiety. researchgate.netuwindsor.canih.govchim.it It has been successfully applied to the synthesis of small ring heterocycles and complex polycyclic systems. chim.itfrontiersin.org

Cycloisomerization : Transition metals like gold, platinum, and rhodium catalyze the cycloisomerization of enynes to form various cyclic structures. rsc.orgwikipedia.orgrsc.org Gold(I)-catalyzed cycloisomerization, for example, provides access to complex tricyclic skeletons. rsc.orgrsc.org These reactions can proceed through different mechanistic pathways depending on the catalyst and reaction conditions. wikipedia.org

Cascade Radical Cyclization : This method allows for the construction of polycyclic γ-lactams and other heterocyclic systems from 1,n-enynes. acs.org These radical cascades can form multiple carbon-carbon bonds in a single operation. acs.org

Tandem Cyclization/Cycloaddition : Rhodium-catalyzed tandem reactions of enynebenzaldehydes can lead to the formation of polycyclic ring systems through a [3+2] cycloaddition of a carbonyl ylide intermediate. researchgate.net Another example is an enyne cycloisomerization/[5+1] reaction sequence to produce tetrahydroisoquinolinones. pku.edu.cn

Palladium-Catalyzed Annulation : One-pot strategies combining palladium-catalyzed enyne cycloisomerization with other reactions, like the Diels-Alder reaction, enable the efficient construction of fused tricyclic ring systems. frontiersin.org

These methodologies showcase the power of enynes in rapidly assembling complex molecular architectures from simpler, linear precursors. researchgate.netpku.edu.cn The ability to control the chemo-, regio-, and diastereoselectivity of these cyclization reactions makes enynes indispensable tools in modern synthetic organic chemistry. wikipedia.org

Total Synthesis of Natural Products Incorporating Enyne Methodologies

Enyne chemistry has proven to be a powerful tool in the total synthesis of numerous complex natural products. The unique reactivity of the enyne moiety allows for the development of efficient and elegant synthetic strategies.

Ring-closing enyne metathesis (RCM) has become a cornerstone in the synthesis of natural products, enabling the formation of various carbo- and heterocyclic ring systems. uwindsor.canih.gov

Anatoxin-a and Ferruginine (B134780) : The total syntheses of the potent neurotoxin (+)-anatoxin-a and the anti-Alzheimer's agent (+)-ferruginine have been achieved using enyne metathesis as a key step. uwindsor.canih.govorganic-chemistry.org Starting from pyroglutamic acid, an enyne precursor is synthesized and then subjected to ruthenium-catalyzed RCM to construct the characteristic azabicyclic core of these alkaloids. uwindsor.canih.govorganic-chemistry.orgresearchgate.netacs.org For instance, in the synthesis of anatoxin-a, a 2,5-cis-disubstituted pyrrolidine (B122466) derivative undergoes RCM to form the azabicyclo[4.2.1]nonene ring system. nih.gov Similarly, the azabicyclo[3.2.1]octene core of ferruginine is constructed via RCM. uwindsor.canih.gov

Angucyclines : Enyne metathesis is a key strategy for accessing the angucycline family of antibiotics. otago.ac.nzresearchgate.net Ring-closing enyne metathesis (RCEM) is employed to construct functionalized semicyclic dienes, which are crucial intermediates for subsequent Diels-Alder reactions to build the characteristic benz[a]anthraquinone framework. otago.ac.nzresearchgate.netmdpi.com This approach has been successfully applied to the total synthesis of angucyclines like (-)-tetrangomycin and others. otago.ac.nzresearchgate.net

(-)-Nakadomarin A : The synthesis of the complex marine alkaloid (-)-nakadomarin A has also benefited from enyne metathesis strategies. wpmucdn.comresearchgate.net While some syntheses utilize ring-closing alkyne metathesis (RCAM) to form the large macrocyclic ring, other approaches employ enyne metathesis to construct key carbocyclic or heterocyclic fragments of the molecule. wpmucdn.comacs.orggla.ac.ukacs.org For example, a Z-selective ring-closing metathesis was used to form the macrocycle with high stereocontrol. wpmucdn.com

The following table summarizes the application of enyne metathesis in the synthesis of these natural products:

| Natural Product | Key Enyne Metathesis Step | Resulting Core Structure |

| Anatoxin-a | Ring-closing enyne metathesis of a pyrrolidine-derived enyne. nih.gov | Azabicyclo[4.2.1]nonene ring system. nih.gov |

| Ferruginine | Ring-closing enyne metathesis of a pyroglutamic acid derivative. uwindsor.ca | Azabicyclo[3.2.1]octane ring system. nih.gov |

| Angucyclines (e.g., Tetrangomycin) | Ring-closing enyne metathesis to form a semicyclic diene for subsequent Diels-Alder reaction. otago.ac.nz | Benz[a]anthraquinone framework. researchgate.net |

| (-)-Nakadomarin A | Z-selective ring-closing metathesis to form the macrocycle. wpmucdn.com | Macrocyclic perimeter of the alkaloid. acs.org |

Metal-catalyzed cycloisomerization of enynes has emerged as a powerful method for constructing complex polycyclic skeletons found in natural products. rsc.org

Neomerane Skeletons : Gold(I)-catalyzed cycloisomerization of enynyl propargylic esters provides a direct route to the 5,7,3-tricyclic skeleton of neomerane sesquiterpenes. rsc.orgrsc.orgresearchgate.net This reaction proceeds through a cascade involving a 1,2-acyloxy migration followed by an intramolecular cyclopropanation. rsc.orgrsc.org This strategy enabled the first total synthesis of 5-epi-valeneomerin B. rsc.orgresearchgate.net The key step involves the successful cycloisomerization of a trans-cyclopentyl-tethered 1,7-enyne, which establishes the core structure of the neomerane skeleton. researchgate.net

Domino reactions that incorporate a 1,2-rearrangement step offer an efficient way to rapidly increase molecular complexity from simple precursors. acs.orgnih.gov

Talatisamine (B1682923) : The total synthesis of the C19-diterpenoid alkaloid talatisamine has been achieved using a domino sequence involving a 1,2-Wagner-Meerwein rearrangement. acs.orgresearchgate.netacs.org This key step allows for the construction of a bridged bicyclic ring system and the introduction of crucial oxygen functionality. acs.org A fragment coupling approach has also been employed, where a 1,2-addition/semipinacol rearrangement sequence efficiently joins two complex fragments and establishes a key quaternary carbon center. mdpi.com

Condyfoline : The enantioselective total synthesis of the indole (B1671886) alkaloid (+)-condyfoline was accomplished through a novel domino process. epfl.chresearchgate.netepfl.chsnf.ch This sequence involves a titanium(III)-mediated cascade that includes an electrocyclization and a formal 1,2-shift, which is proposed to proceed via a 1,5-sigmatropic rearrangement. epfl.ch This strategy enabled the efficient construction of the complex polycyclic core of condyfoline. epfl.chepfl.ch

The stereocontrolled synthesis of polyene-containing natural products often relies on methodologies that can precisely dictate the geometry of the double bonds. While specific details on the use of (4Z)-4-decen-6-yne for dihydroxerulin (B1198504) are not prevalent, the general strategies for polyene synthesis are relevant. The synthesis of complex polyenes, such as those found in carotenoids like peridinin, requires meticulous stereocontrol. acs.org This is often achieved through methods like the Wittig reaction, Julia-Kocienski olefination, and palladium-catalyzed cross-coupling reactions. acs.org The synthesis of γ-alkylidenebutenolides, a moiety found in some polyene natural products, can be achieved with high stereocontrol using strategies that employ removable directing groups. researchgate.net The construction of enediyne and dienyne systems, which are related to polyenes, often utilizes palladium-catalyzed coupling reactions of geometrically pure (Z)-1-bromo-1-alkenes, which can be prepared via stereoselective hydrogenolysis of 1,1-dibromo-1-alkenes. acs.org

Synthesis of Insect Pheromone Components (e.g., Hexadecadienals, Tetradecadienyl Acetate)

The enyne moiety within this compound and structurally related compounds is a key synthon for creating the conjugated diene systems prevalent in many insect pheromones. These semiochemicals are crucial for pest management strategies, and their efficient synthesis is of great importance. ainia.com The stereochemistry of the precursor is critical, as the biological activity of pheromones is often dependent on having the correct geometric isomers. diva-portal.org

Research has demonstrated the synthesis of various pheromone components, such as hexadecadienals and tetradecadienyl acetates, from enyne intermediates. For instance, the four geometric isomers of 4,6-hexadecadienol, along with their corresponding aldehydes and acetates, were prepared to evaluate their pheromonal activity. tandfonline.com In one pathway, a key intermediate, methyl 4-hexadecen-6-ynoate, was reduced with lithium aluminum hydride (LAH) to yield the corresponding alcohol, which serves as a direct precursor to the target pheromones. tandfonline.com This highlights how the enyne structure is readily converted into the diene system of the final product.

Similarly, various isomers of tetradeca-4,8-dien-1-yl acetate (B1210297) have been synthesized using routes that employ the alkylation of terminal alkynes as a key step, demonstrating the versatility of alkyne chemistry in building the carbon skeleton of these pheromones. researchgate.net Field tests of the synthesized tetradeca-4,8-dien-1-yl acetates showed that specific isomers were potent attractants for different moth species, such as Phyllonorycter coryli and Phyllonorycter esperella, underscoring the need for high stereochemical purity in these syntheses. researchgate.net

The following table summarizes examples of insect pheromone components that can be synthesized from enyne precursors, showcasing the transformation of the enyne group into the final diene structure.

| Pheromone Component | Precursor Type | Key Transformation | Target Insect (Example) |

| (4E,6Z)-Hexadecadienal | Enyne-oate | Reduction, Oxidation | Persimmon fruit moth (Stathmopoda masinissa) sakura.ne.jp |

| (4E,6Z)-4,6-Hexadecadienol | Enyne-oate | Reduction | Eri-silk moth (Samia cynthia ricini) tandfonline.com |

| (4Z,8E)-Tetradeca-4,8-dien-1-yl acetate | Terminal Alkyne | Alkylation, Reduction, Acetylation | Leaf-mining moth (Phyllonorycter coryli) researchgate.net |

| (8E,10Z)-Tetradecadienal | Bromodiene | Grignard Coupling | Horse-chestnut leafminer (Cameraria ohridella) researchgate.net |

Precursors for Aromatic and Heteroaromatic Molecules

The carbon framework of this compound is also well-suited for constructing cyclic structures, including aromatic and heteroaromatic rings, through cyclization reactions. core.ac.uk These reactions often employ transition metal catalysts to orchestrate the formation of new ring systems from the existing enyne functionality. acs.org Such methodologies are powerful tools for rapidly building molecular complexity from linear precursors.

Various catalytic systems have been developed to promote the cyclization of enynes and related diynes. For example, copper-catalyzed cyclization of diynes can produce valuable functionalized cycloheptatrienes. rsc.org Furthermore, zirconium-mediated co-cyclization of enynes with other unsaturated molecules can form zirconacycles, which are versatile intermediates that can be elaborated into a range of carbocyclic and heterocyclic systems. soton.ac.uk

The table below outlines different types of cyclic molecules that can be synthesized from enyne and diyne precursors, along with the catalytic methods employed.

| Product Class | Precursor Type | Catalytic System/Reagent | Reference |

| Cycloheptatrienes | Diyne | Copper(I) / (±)-SEGPHOS | rsc.org |

| Quinolines | Alkyne / Amine / Aryl Halide | Nickel(II) acetylacetonate (B107027) / PPh₃ | acs.org |

| 4-Iodopyrazoles | α,β-Alkynic hydrazone | Molecular Iodine (I₂) | researchgate.net |

| Zirconacyclopentenes | Enyne / Zirconocene-ethene | Cp₂ZrCl₂ / n-BuLi | soton.ac.uk |

| Cyclic 1,4-Dienes | Allenene | Rhodium(I) / Triaryl phosphite | acs.org |

Future Research Directions in Enyne Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in the evolution of enyne chemistry is the creation of new catalytic systems that can control the chemo-, regio-, and stereoselectivity of reactions. nih.gov For a substrate like (4Z)-4-Decen-6-yne, this translates to the ability to selectively functionalize either the alkene or the alkyne moiety, and to control the geometry of newly formed stereocenters.

Future research will likely focus on:

Ligand Design: The development of sophisticated ligands for transition metals such as palladium, ruthenium, gold, and rhodium is crucial. evitachem.comresearchgate.net For instance, the design of new phosphine (B1218219) ligands could lead to palladium catalysts that exhibit unprecedented selectivity in cross-coupling reactions of enynes. evitachem.comCurrent time information in Bangalore, IN. The Neolephos ligand, for example, has shown remarkable success in the selective monocarbonylation of 1,3-diynes, a strategy that could be adapted for enynes. evitachem.com

Transition-Metal-Free Catalysis: Exploring catalysis that avoids expensive and potentially toxic transition metals is a growing area of interest. nih.gov For the hydrocyanation of alkynes, a dual-catalytic system using a base and a phosphine has been shown to be a cost-effective and selective alternative to transition-metal-based systems. nih.gov Similar strategies could be developed for other transformations of enynes.

Zirconium Catalysis: Zirconium-based catalysts have demonstrated outstanding stereoselectivity in the dimerization of alkynes to produce Z-enynes. researchgate.net Further exploration of zirconium catalysis could unlock new selective transformations for enyne substrates.

A summary of catalyst systems and their potential applications for enyne selectivity is presented below.

| Catalytic System | Focus of Selectivity | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium/Neolephos | Chemoselectivity (Monocarbonylation) | Selective carbonylation of the alkyne. | evitachem.com |

| [Cp*RuCl]-based catalysts | Reaction pathway control (Metathesis vs. Cyclopropanation) | Directing the reaction towards specific cyclic products. | wiley-vch.de |

| Zirconium/Aniline | Stereoselectivity (Z-enyne formation) | Synthesis of specific stereoisomers of functionalized enynes. | researchgate.net |

| Transition-Metal-Free (Base/Phosphine) | Regioselectivity | Selective hydrofunctionalization of the alkyne. | nih.gov |

Exploration of New Reactivity Modes for Enyne Substrates

The conjugated π-system of enynes can be activated in numerous ways, leading to a variety of chemical transformations. nih.govCurrent time information in Bangalore, IN. Future research is expected to uncover novel reactivity modes beyond the well-established metathesis and cycloisomerization reactions.

Key areas for exploration include:

gem-Hydrogenation: A novel reactivity mode recently discovered is the gem-hydrogenation of internal alkynes, which transfers both hydrogen atoms to the same carbon of the triple bond, forming a metal carbene. wiley-vch.de Applying this to this compound could generate a ruthenium carbene intermediate, which could then undergo further reactions like cyclopropanation if a tethered alkene is present. wiley-vch.de

Electrophile-Promoted Functionalizations: Strategic selection of electrophiles can promote a range of hydrofunctionalization reactions. Current time information in Bangalore, IN. For an enyne like this compound, this could involve reactions such as haloalkynylation or hydrooxycarbonylation, expanding the toolkit for introducing new functional groups. Current time information in Bangalore, IN.

Photochemical and Electrochemical Cyclizations: The use of light or electricity to drive the cyclization of enynes is a promising and environmentally friendly research direction. nih.gov These methods could offer new pathways for the synthesis of complex carbocyclic and heterocyclic frameworks from simple enyne precursors. nih.gov

Integration of Enyne Chemistry into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. Enynes are excellent substrates for such reactions due to their dual reactivity. tandfonline.compnas.orgnottingham.ac.uk

Future developments in this area may include:

Auto-Tandem Catalysis: Palladium-catalyzed three-component reactions of 1,3-enyne-tethered carbonyls have been shown to proceed through a cascade of intramolecular vinylogous addition, Suzuki coupling, and allylic alkylation. This highlights the potential for designing complex, one-pot transformations starting from functionalized enynes.

Radical-Triggered Bicyclizations: In situ generated radicals can trigger cascade bicyclizations of 1,5-enynes to produce complex polycyclic structures. tandfonline.com Applying similar strategies to other enyne systems could provide rapid access to diverse molecular scaffolds.

Coinage Metal-Catalyzed Cascades: Gold, silver, and platinum complexes are effective in catalyzing cascade reactions of enynes, leading to the formation of intricate polycyclic indole (B1671886) structures, among others. nottingham.ac.uk Further exploration of these catalysts could lead to the discovery of new and powerful synthetic transformations. nottingham.ac.uk

Advanced Computational Design of Enyne Transformations

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and designing new catalysts and reactions. acs.org For enyne chemistry, computational studies can provide valuable insights that accelerate experimental discoveries.

Future applications of computational design include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of enyne reactions, such as the cobalt-catalyzed hydroarylation of 1,6-enynes, and to understand the origins of stereoselectivity. Such studies can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Catalyst Design: Computational methods can be employed to design new catalysts with enhanced reactivity and selectivity. acs.org This involves modeling the interaction between the catalyst and the enyne substrate to predict the most favorable reaction pathways.

Predicting Reactivity: Computational tools can help predict the outcome of reactions and screen for promising substrates and catalysts, thereby reducing the need for extensive experimental work. This is particularly valuable for designing complex cascade reactions involving enynes.

Q & A

Basic: What are the most reliable synthetic routes for (4Z)-4-Decen-6-yne, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves catalytic cross-coupling reactions, such as Sonogashira coupling between terminal alkynes and alkenyl halides. Key steps include:

- Catalyst Selection: Use Pd(PPh₃)₄/CuI systems for stereoselective Z-configuration retention .

- Purification: Employ fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound. Monitor purity via GC-MS (>95% threshold) .

Data Consideration: Compare NMR (¹H and ¹³C) with literature values (e.g., δ ~5.3 ppm for Z-alkene protons) and ensure absence of E-isomer peaks .

Basic: How can this compound be characterized to confirm its stereochemistry and functional groups?

Methodological Answer:

- NMR Spectroscopy: Analyze coupling constants (J ≈ 10–12 Hz for Z-alkenes) and NOESY correlations to confirm spatial proximity of substituents .

- IR Spectroscopy: Look for alkyne C≡C stretches (~2100–2260 cm⁻¹) and alkene C=C stretches (~1650 cm⁻¹) .

- Polarimetry: Measure optical activity if chiral centers are present (unlikely in this case).

Intermediate: What experimental designs are effective for studying the reaction mechanisms of this compound in catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps.

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediates during catalysis .

- Control Experiments: Test reactions without catalysts or with inhibitors to rule out non-catalytic pathways .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Methodological Answer:

- Calibration Checks: Verify instrument calibration using certified reference standards.

- Solvent Effects: Replicate experiments in solvents matching literature conditions (e.g., CDCl₃ vs. DMSO-d₆) .

- Collaborative Validation: Share samples with independent labs for cross-validation .

Example Table:

| Study | Solvent | ¹H NMR (δ, ppm) | Notes |

|---|---|---|---|

| A (2020) | CDCl₃ | 5.28 (m) | Trace E-isomer detected |

| B (2022) | DMSO-d₆ | 5.32 (m) | No E-isomer reported |

Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate bond lengths, angles, and frontier molecular orbitals (HOMO/LUMO) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and stability.

- Transition State Analysis: Locate TSs for alkyne-alkene cycloadditions using QST2/NEB methods .

Intermediate: How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Variables: Test temperature (-20°C vs. 4°C), light exposure (amber vs. clear vials), and inert atmospheres (N₂ vs. air) .

- Degradation Metrics: Monitor via periodic GC-MS for byproducts (e.g., oxidation to ketones or isomerization).

Advanced: What strategies mitigate stereochemical instability during applications of this compound in polymerization?

Methodological Answer:

- Additive Screening: Introduce radical scavengers (e.g., TEMPO) to prevent free-radical-induced isomerization.

- Low-Temperature Protocols: Conduct reactions at –78°C to minimize thermal Z→E interconversion .

Intermediate: How can solvent effects on the reactivity of this compound be systematically evaluated?

Methodological Answer:

- Solvent Polarity Series: Test in hexane (nonpolar), THF (polar aprotic), and methanol (polar protic).

- Kinetic Profiling: Measure reaction rates under identical conditions to isolate solvent influences .

Advanced: What analytical frameworks address discrepancies in catalytic efficiency data for this compound across studies?

Methodological Answer:

- Normalization: Report turnover numbers (TON) relative to catalyst loading.

- Error Analysis: Quantify uncertainties in mass balance, catalyst decomposition, and sampling intervals .

Basic: How can researchers ensure ethical data reporting and reproducibility in studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.